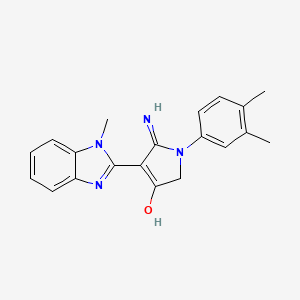![molecular formula C19H20N2O7 B6002185 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid, commonly known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitrobenzoyl amino acids and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of ENPA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. ENPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ENPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of NF-κB. Additionally, ENPA has been found to decrease the expression of COX-2 and to inhibit the production of prostaglandins. ENPA has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
実験室実験の利点と制限
ENPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, ENPA has been extensively studied and its properties are well characterized, making it a reliable tool for scientific research. However, ENPA also has limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, ENPA may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on ENPA. One area of interest is the development of ENPA derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of ENPA and to identify its molecular targets. ENPA has also shown potential for the treatment of neurological disorders, and further research is needed to explore this potential. Finally, the use of ENPA in combination with other drugs or therapies should be investigated to determine its potential as a synergistic agent.
合成法
ENPA can be synthesized through a multistep process that involves the reaction of 4-ethoxy-3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is subsequently reacted with L-alanine methyl ester hydrochloride in the presence of triethylamine to yield ENPA.
科学的研究の応用
ENPA has been widely used in scientific research for a variety of applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, ENPA has been shown to possess antitumor activity and has been studied for its potential use in cancer therapy. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-8-12(10-17(16)27-2)14(11-18(22)23)20-19(24)13-6-4-5-7-15(13)21(25)26/h4-10,14H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBSDOGADQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B6002105.png)

![2-[1-cyclopentyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002118.png)
![N-1-adamantyl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B6002121.png)
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6002124.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6002128.png)
![N-benzyl-N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B6002138.png)
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(4-pyridinyl)acrylamide](/img/structure/B6002157.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)

![N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6002198.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6002206.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
